Mesityldiphenylphosphine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

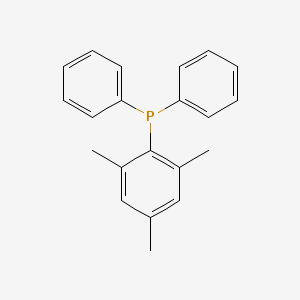

Mesityldiphenylphosphine is a tertiary phosphine compound with the chemical formula C21H21P. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a diphenylphosphine moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique steric and electronic properties.

准备方法

Synthetic Routes and Reaction Conditions: Mesityldiphenylphosphine can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with mesityl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: Mesityldiphenylphosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: The mesityl and phenyl groups can be substituted under specific conditions.

Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Halogenating agents and nucleophiles are often used.

Coordination: Transition metal salts such as palladium chloride are typical reagents.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

科学研究应用

Mesityldiphenylphosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

Biology: Its derivatives are explored for potential biological activities.

Medicine: Investigated for its role in drug delivery systems.

Industry: Utilized in the synthesis of fine chemicals and materials.

作用机制

The mechanism of action of mesityldiphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal. This coordination can activate the metal center for various catalytic processes. The mesityl group provides steric bulk, which can enhance selectivity in catalytic reactions .

相似化合物的比较

Triphenylphosphine: Lacks the steric bulk of the mesityl group, leading to different reactivity and selectivity.

Dimesitylphenylphosphine: Contains two mesityl groups, providing even greater steric hindrance.

Trimesitylphosphine: Features three mesityl groups, further increasing steric effects.

Uniqueness: Mesityldiphenylphosphine is unique due to its balanced steric and electronic properties, making it a versatile ligand in various catalytic applications. Its mesityl group provides sufficient steric bulk to influence reactivity without overly hindering coordination .

生物活性

Mesityldiphenylphosphine is a phosphine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound, with the chemical formula C15H17P and a molecular weight of approximately 242.27 g/mol, is characterized by its bulky mesityl group and two phenyl groups. Its structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

This compound has been explored for its potential antimicrobial properties. Studies have indicated that phosphine derivatives can inhibit various microbial strains, including bacteria and protozoa. For instance, gold(I) phosphine complexes have shown effectiveness against Trichomonas vaginalis, a protozoan parasite, by targeting thioredoxin reductase (TrxR), which plays a crucial role in the parasite's metabolism . -

Catalytic Properties :

The compound also exhibits catalytic activity in organic reactions, such as the Michael addition and other nucleophilic substitutions. These reactions are essential for synthesizing biologically active compounds . The ability to catalyze these reactions can lead to the development of new pharmaceuticals. -

Pharmacokinetics :

This compound has been evaluated for its pharmacokinetic properties, including permeability and solubility. It is noted to be a P-glycoprotein (P-gp) substrate but does not inhibit several cytochrome P450 enzymes (CYPs), suggesting a favorable metabolic profile for drug development .

Case Studies

-

Study on Trichomonacidal Activity :

A study investigated the activity of various gold(I) phosphines, including this compound derivatives, against T. vaginalis. The results indicated that these compounds exhibited significant trichomonacidal activity with low cytotoxicity towards human cells, highlighting their potential as therapeutic agents for treating trichomoniasis . -

Technetium-99m Complexes :

Research involving technetium-99m labeled complexes with this compound demonstrated promising results in imaging bacterial infections. The complexes showed high selectivity for infected tissues compared to normal tissues, indicating their potential as radiopharmaceuticals for diagnostic purposes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H17P |

| Molecular Weight | 242.27 g/mol |

| Log Po/w | 2.81 (moderately lipophilic) |

| Solubility | 0.0131 mg/ml |

| BBB Permeant | Yes |

| P-gp Substrate | Yes |

属性

分子式 |

C21H21P |

|---|---|

分子量 |

304.4 g/mol |

IUPAC 名称 |

diphenyl-(2,4,6-trimethylphenyl)phosphane |

InChI |

InChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |

InChI 键 |

KHRUDYGVHDZXEB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。